molecular formula C5H5FN2O5 B6592471 5-Fluoroorotic acid monohydrate CAS No. 207291-81-4

5-Fluoroorotic acid monohydrate

Cat. No.: B6592471
CAS No.: 207291-81-4
M. Wt: 192.10 g/mol
InChI Key: LODRRYMGPWQCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) . The enzyme plays a crucial role in the synthesis of pyrimidine rings, which are essential components of nucleic acids .

Mode of Action

This compound interacts with its target by being converted into a toxic metabolite. In the presence of the URA3 gene, 5-Fluoroorotic acid is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . This conversion process results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of orotic acid to uridine monophosphate (UMP), a key step in the synthesis of pyrimidine nucleotides. The compound inhibits this pathway by being converted into a toxic metabolite in the presence of the URA3 gene . This results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .

Pharmacokinetics

It is known that the compound is very soluble in dmso This suggests that it may have good bioavailability when administered in a suitable solvent

Result of Action

The result of the action of this compound is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the conversion of the compound into a toxic metabolite in the presence of the URA3 gene . This makes it especially useful for the selection and identification of mutant yeast strains .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the compound’s selective toxicity is destroyed at pH levels above 4.5 . Furthermore, the compound is stable at high temperatures, such as boiling and autoclaving . Therefore, the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is used.

Comparison with Similar Compounds

5-Fluoroorotic acid monohydrate is unique due to its specific use in yeast genetics and its selective toxicity. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Biological Activity

5-Fluoroorotic acid monohydrate (5-FOA) is a fluorinated derivative of orotic acid, known for its significant biological activities, particularly in molecular genetics and pharmacology. This compound exhibits selective toxicity towards certain yeast strains, serves as a valuable tool in genetic engineering, and has shown potential therapeutic effects against various pathogens, including malaria.

  • Molecular Formula : C5_5H5_5FN2_2O5_5
  • Molecular Weight : 192.10 g/mol
  • CAS Number : 703-95-7
  • Purity : Typically > 95% (HPLC)

5-FOA is primarily utilized as a selective agent in yeast molecular genetics. It is converted into toxic metabolites within yeast cells that possess the URA3 gene, which encodes orotidine-5'-monophosphate decarboxylase (OMP decarboxylase). The conversion leads to the production of 5-fluorouracil, which inhibits DNA synthesis by targeting thymidylate synthase (TS), thereby disrupting cellular proliferation.

1. Genetic Engineering Applications

5-FOA is extensively used in yeast genetics for:

  • Counter-selection : It selectively kills Ura+ yeast strains while allowing Ura- mutants to survive. This property is exploited in plasmid curing and allelic replacement experiments.
  • Yeast Two-Hybrid Systems : Facilitates the identification of protein-protein interactions by selecting for successful interactions that allow growth in the presence of 5-FOA.

2. Antimicrobial and Antiparasitic Effects

Recent studies have highlighted the potential of 5-FOA as an antimalarial agent:

  • Inhibition of Plasmodium Species : Research indicates that 5-FOA exhibits potent activity against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. The primary mechanism involves the inhibition of TS, crucial for nucleotide synthesis in the parasite .
StudyOrganismEffectReference
In vitro and in vivo studiesPlasmodium falciparumInhibits growth
Combination therapy with uracilPlasmodium yoelliEffective treatment in mice

3. Antitumor Activity

5-FOA has demonstrated antitumor properties in various animal models:

  • Studies have shown that it can inhibit tumor growth in transplanted tumors in rats and mice. Its mechanism involves the disruption of nucleic acid metabolism due to TS inhibition .

Case Studies and Research Findings

  • Yeast Selection Studies : A comprehensive study demonstrated the efficacy of 5-FOA in selecting Ura^- mutants from a population of Ura+ cells, showcasing its utility in genetic manipulations .
  • Antimalarial Efficacy : A clinical trial assessed the combination of 5-FOA with traditional antimalarials, showing enhanced efficacy against resistant strains of malaria .
  • Toxicological Profile : Toxicity studies indicate that while 5-FOA is harmful to certain yeast strains, it has a relatively high LD50 (981 mg/kg in mice), suggesting a manageable safety profile for laboratory use .

Properties

IUPAC Name

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODRRYMGPWQCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220141-70-8
Record name 5-Fluoroorotic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoroorotic acid monohydrate
Reactant of Route 2
5-Fluoroorotic acid monohydrate
Reactant of Route 3
5-Fluoroorotic acid monohydrate
Reactant of Route 4
5-Fluoroorotic acid monohydrate
Reactant of Route 5
5-Fluoroorotic acid monohydrate
Reactant of Route 6
5-Fluoroorotic acid monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.